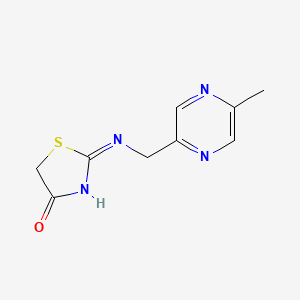
Allyl 4-chlorobenzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 4-chlorobenzyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a 4-chlorobenzyl group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl 4-chlorobenzyl ether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. Catalysts such as montmorillonite clay can be used to facilitate the reaction under continuous-flow conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl 4-chlorobenzyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ether linkage can be cleaved under reductive conditions to yield the corresponding alcohols.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl 4-chlorobenzyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of ether compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of allyl 4-chlorobenzyl ether involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is targeted, leading to the formation of epoxides or aldehydes .
Vergleich Mit ähnlichen Verbindungen
Allyl benzyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.
4-Chlorobenzyl alcohol: Similar structure but lacks the allyl group.
Benzyl allyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.
Uniqueness: Allyl 4-chlorobenzyl ether is unique due to the presence of both an allyl group and a 4-chlorobenzyl group. This combination allows it to undergo a wider range of chemical reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
1-chloro-4-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |
InChI-Schlüssel |
CUGPEKZSKQMWBC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid](/img/structure/B8304073.png)




![1-[4-(3-Bromopropoxy)-3,5-dibromophenyl]ethanone](/img/structure/B8304097.png)


![N-[3-(chloroacetylamino)benzoyl]glycine methyl ester](/img/structure/B8304122.png)


![2-[4-(2-Methoxyethoxy)phenyl]-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8304153.png)


